![molecular formula C14H16O4 B13462754 Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylate is a complex organic compound featuring a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be achieved through several methods. One efficient approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the modular approach mentioned above provides a promising pathway for large-scale synthesis, given its efficiency and the ability to produce sp3-rich chemical space .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metallocarbenes, diazos, sulfonyl hydrazones, and ylides . Reaction conditions often involve the use of catalysts such as Cu(I) and secondary amines .
Major Products Formed
The major products formed from these reactions include enantioenriched bicyclo[3.1.0]hexanes, which are valuable chiral building blocks in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a chiral building block in organic synthesis due to its unique chemical reactivity.
Biology: The compound’s structure makes it a potential candidate for studying biological activities and interactions.
Medicine: Its unique properties may lead to the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate exerts its effects involves the formation of chiral all-carbon quaternary stereocenters through intramolecular cyclopropanation . This process is catalyzed by Cu(I) and secondary amines, leading to the creation of enantioenriched bicyclo[3.1.0]hexanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are also used as chiral building blocks in organic synthesis.
Bicyclo[2.1.1]hexanes: These compounds are structurally similar and play an important role in bio-active compounds.
Uniqueness
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific substitution pattern and the presence of a methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds .
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-16-10-5-3-9(4-6-10)14-7-11(18-8-14)12(14)13(15)17-2/h3-6,11-12H,7-8H2,1-2H3 |
InChI-Schlüssel |
CUBQXZFRMOTREH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


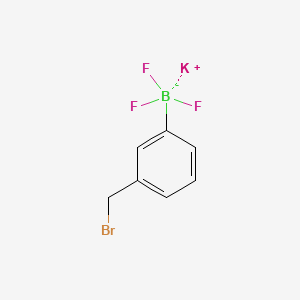
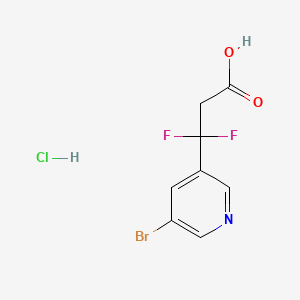
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)

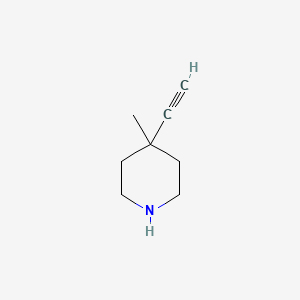
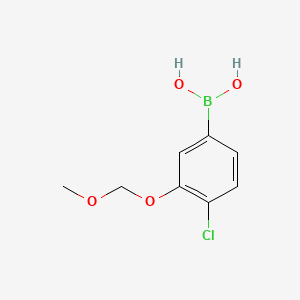
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

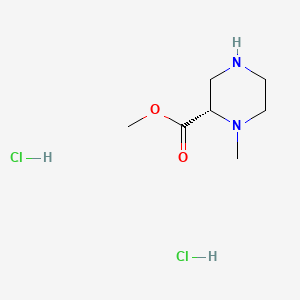
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
